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Compound of Interest

Compound Name: 2-Bromo-5-hydroxybenzaldehyde

Cat. No.: B118957 Get Quote

For researchers, scientists, and drug development professionals, a deep understanding of

molecular structure is paramount. Spectroscopic techniques provide the essential toolkit for this

exploration. This guide offers a comparative analysis of the spectroscopic properties of various

bromohydroxybenzaldehyde isomers, crucial intermediates in the synthesis of a wide range of

organic compounds.

This publication presents a compilation of nuclear magnetic resonance (NMR), infrared (IR),

and ultraviolet-visible (UV-Vis) spectroscopic data for several isomers of

bromohydroxybenzaldehyde. By presenting this information in a clear, comparative format, we

aim to facilitate isomer identification and streamline research workflows.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for various

bromohydroxybenzaldehyde isomers. The data has been compiled from various public

databases and scientific literature. It is important to note that spectral data can be influenced by

the solvent and experimental conditions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of

hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the position of the

bromine and hydroxyl substituents on the benzaldehyde ring.
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Isomer
Aldehyde Proton
(CHO) δ (ppm)

Aromatic Protons δ
(ppm)

Hydroxyl Proton
(OH) δ (ppm)

3-Bromo-4-

hydroxybenzaldehyde
~9.76

8.05 (d, J=2.1 Hz),

7.69 (dd, J=8.5, 2.1

Hz), 7.11 (d, J=8.5

Hz)

~11.1

5-Bromo-2-

hydroxybenzaldehyde
~10.2

7.95 (d, J=2.6 Hz),

7.60 (dd, J=8.8, 2.6

Hz), 6.98 (d, J=8.8

Hz)

~10.9

4-Bromo-2-

hydroxybenzaldehyde
~9.7

7.55 (d, J=8.4 Hz),

7.20 (d, J=1.9 Hz),

7.13 (dd, J=8.4, 1.9

Hz)

~11.2

2-Bromo-5-

hydroxybenzaldehyde
~10.2 7.81 (s), 7.47 (m) ~9.58

3-Bromo-2-

hydroxybenzaldehyde
~10.3 7.6 (m), 7.1 (m) ~11.0

5-Bromo-3-

hydroxybenzaldehyde
~9.85 7.50 (s), 7.25 (d) ~10.5

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer

frequency. Coupling constants (J) are given in Hertz (Hz).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. The

chemical shifts of the carbonyl carbon and the aromatic carbons are particularly diagnostic.
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Isomer
Carbonyl Carbon (C=O) δ
(ppm)

Aromatic Carbons δ (ppm)

3-Bromo-4-

hydroxybenzaldehyde
~191.0

~160.9, 136.2, 131.1, 129.5,

116.6, 110.2

5-Bromo-2-

hydroxybenzaldehyde
~196.5

~161.2, 139.5, 135.5, 122.9,

120.3, 110.5

4-Bromo-2-

hydroxybenzaldehyde
~195.8

~161.7, 136.1, 130.9, 122.9,

120.8, 119.1

2-Bromo-5-

hydroxybenzaldehyde
~192.5

~157.0, 135.9, 125.5, 121.8,

118.2, 115.6

3-Bromo-2-

hydroxybenzaldehyde
~194.0

~158.0, 137.0, 130.0, 122.0,

120.0, 112.0

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer

frequency.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. Key

vibrational frequencies for bromohydroxybenzaldehyde isomers include the O-H stretch of the

hydroxyl group, the C=O stretch of the aldehyde, and C-H and C=C stretching of the aromatic

ring.
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Isomer O-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹)
Aromatic C=C
Stretch (cm⁻¹)

3-Bromo-4-

hydroxybenzaldehyde
~3200-3400 (broad) ~1670 ~1580, 1480

5-Bromo-2-

hydroxybenzaldehyde
~3100-3300 (broad) ~1660 ~1590, 1470

4-Bromo-2-

hydroxybenzaldehyde
~3150-3350 (broad) ~1665 ~1585, 1475

2-Bromo-5-

hydroxybenzaldehyde
~3200-3400 (broad) ~1668 ~1595, 1485

3-Bromo-2-

hydroxybenzaldehyde
~3100-3300 (broad) ~1665 ~1580, 1470

Note: Vibrational frequencies are approximate. The broadness of the O-H stretch is indicative

of hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The position of the maximum absorbance (λmax) is sensitive to the substitution pattern on the

aromatic ring. Data for bromohydroxybenzaldehyde isomers is limited in the public domain;

however, related hydroxybenzaldehydes show characteristic absorptions.

Compound Solvent λmax (nm)

4-Hydroxybenzaldehyde Isopropanol 285

Vanillin (4-hydroxy-3-

methoxybenzaldehyde)
Isopropanol 310

Syringaldehyde (4-hydroxy-

3,5-dimethoxybenzaldehyde)
Isopropanol 310

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The λmax values for bromohydroxybenzaldehyde isomers are expected to be in a similar

range, with shifts dependent on the position of the bromo and hydroxyl groups.

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific

parameters may vary depending on the instrument and the specific isomer being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the bromohydroxybenzaldehyde isomer is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A

small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectral

width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is typically set from 0

to 220 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phase

and baseline corrected. Chemical shifts are referenced to the internal standard or the

residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the isomer is typically mixed with

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total

Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded,

typically in the range of 4000 to 400 cm⁻¹. A background spectrum is also recorded and

subtracted from the sample spectrum.

Data Processing: The resulting spectrum shows the transmittance or absorbance of infrared

radiation as a function of wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
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Sample Preparation: A dilute solution of the bromohydroxybenzaldehyde isomer is prepared

in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration is

adjusted to give an absorbance reading between 0.1 and 1.0.

Data Acquisition: The solution is placed in a quartz cuvette in the UV-Vis spectrophotometer.

The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm. A

blank spectrum of the solvent is also recorded.

Data Processing: The absorbance of the blank is subtracted from the sample spectrum to

obtain the final spectrum. The wavelength of maximum absorbance (λmax) is determined.

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

bromohydroxybenzaldehyde isomer.
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A typical workflow for the spectroscopic analysis of bromohydroxybenzaldehyde isomers.
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The spectroscopic data presented in this guide provides a valuable resource for the

identification and characterization of bromohydroxybenzaldehyde isomers. The distinct patterns

observed in the NMR, IR, and UV-Vis spectra, arising from the different positions of the bromo

and hydroxyl substituents, allow for the unambiguous differentiation of these closely related

compounds. By following standardized experimental protocols, researchers can obtain reliable

and reproducible data to support their synthetic and drug discovery efforts.

To cite this document: BenchChem. [A Spectroscopic Showdown: Unraveling the Isomers of
Bromohydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118957#spectroscopic-comparison-of-
bromohydroxybenzaldehyde-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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